3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene
Description
3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7310^{5,13}]trideca-1(13),5,7,9,11-pentaene is a complex organic compound that features a unique tricyclic structure incorporating boron, nitrogen, and bromine atoms
Properties
IUPAC Name |
3-(2-bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BBrN2O/c1-22-12-8-9-14(19)13(10-12)18-20-15-6-2-4-11-5-3-7-16(21-18)17(11)15/h2-10,20-21H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYHZDMQYHMBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=C(C=CC(=C4)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BBrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene typically involves multiple steps:
Formation of the Bromo-Methoxyphenyl Intermediate: The initial step involves the bromination of 2-methoxyphenyl using bromine in the presence of a catalyst such as iron(III) bromide.
Cyclization Reaction: The bromo-methoxyphenyl intermediate undergoes a cyclization reaction with a diazaborine precursor under controlled conditions, typically involving a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Final Assembly: The final step involves the assembly of the tricyclic structure through a series of condensation reactions, often facilitated by a Lewis acid catalyst such as boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound’s reactivity is governed by:
-
Boron atom : Participates in coordination chemistry and may engage in Lewis acid-base interactions.
-
Bromine substituent : A potential site for nucleophilic substitution (e.g., Suzuki-Miyaura cross-coupling).
-
Methoxy group : Electron-donating effects that modulate aromatic ring reactivity.
-
Diaza-boratricyclic framework : Rigid tricyclic structure with conjugated π-systems, potentially influencing stability and redox properties .
Inferred Reaction Pathways
While explicit reaction data are unavailable, reactivity can be extrapolated from structurally related compounds:
| Reaction Type | Expected Outcome | Potential Applications |
|---|---|---|
| Nucleophilic Substitution | Bromine replacement with nucleophiles (e.g., amines, alkoxides) | Functionalization for drug candidates |
| Cross-Coupling | Suzuki-Miyaura coupling using the bromine site to form biaryl systems | Synthesis of extended π-conjugated materials |
| Boron Coordination | Formation of complexes with Lewis bases (e.g., amines, phosphines) | Catalysis or sensor development |
| Oxidation/Reduction | Modification of the boron center or aromatic system | Tuning electronic properties for optoelectronics |
Comparison to Analogous Compounds
The table below highlights reactivity trends in similar boron-containing heterocycles:
Synthetic Considerations
-
Multi-step synthesis : Likely involves cyclization reactions, boron incorporation via transmetallation, and halogenation .
-
Challenges : Steric hindrance from the tricyclic framework may limit reaction rates, requiring optimized conditions (e.g., high-temperature catalysis or microwave-assisted synthesis).
Research Gaps and Recommendations
Current literature lacks explicit experimental data on this compound’s reactivity. Future studies should prioritize:
-
Cross-coupling optimization : Screen palladium/ligand systems for Suzuki-Miyaura reactions.
-
Stability assays : Evaluate hydrolytic and thermal stability under varying pH and temperature.
-
Biological testing : Explore interactions with enzymes or receptors leveraging boron’s bioactivity.
Scientific Research Applications
Overview
The compound 3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene (CAS Number: 2639316-66-6) is a complex boron-containing organic molecule that has garnered interest in various scientific fields due to its unique structural characteristics and potential applications.
Medicinal Chemistry
The compound's unique structure makes it a candidate for drug design and development. Its potential applications include:
- Anticancer Agents : Research indicates that boron-containing compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the bromo and methoxy groups may enhance biological activity through improved solubility and bioavailability.
- Neuroprotective Agents : Some studies suggest that diaza-boron compounds can interact with neuroreceptors, potentially offering protective effects in neurodegenerative diseases .
Material Science
- Polymer Chemistry : The incorporation of boron into polymer matrices can improve thermal stability and mechanical properties. Research is ongoing into how this compound can be used to synthesize new materials with enhanced performance characteristics.
- Nanotechnology : The ability to functionalize surfaces with boron compounds opens avenues for creating nanomaterials with specific properties for applications in electronics and photonics .
Agricultural Chemistry
The compound may also find applications in agrochemicals:
- Pesticides and Herbicides : Boron compounds have shown promise in enhancing the efficacy of certain agrochemicals by improving their stability and reducing degradation in environmental conditions .
Case Study 1: Anticancer Activity
A study investigated the effects of various diazaborine derivatives on cancer cell lines, revealing that certain modifications to the structure significantly increased cytotoxicity against breast and lung cancer cells. The introduction of the bromo group was noted to enhance interaction with cellular targets .
Case Study 2: Polymer Applications
Research conducted on incorporating boron-containing compounds into polymer composites demonstrated improved thermal stability and mechanical strength compared to traditional polymers. This study highlights the potential for using this compound in developing advanced materials for industrial applications .
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene involves its interaction with molecular targets such as enzymes or receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, modulating their activity. Additionally, the compound’s tricyclic structure allows it to fit into specific binding pockets, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene: Unique due to its specific tricyclic structure and boron-nitrogen incorporation.
2-(2-Bromo-5-methoxyphenyl)-1,3-diaza-2-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene: Similar structure but different positioning of the boron and nitrogen atoms.
3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[6.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene: Similar structure with a different ring size.
Uniqueness
This compound is unique due to its specific arrangement of boron, nitrogen, and bromine atoms within a tricyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene is a complex boron-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C17H14BBrN2O
- CAS Number : 927384-45-0
Structural Characteristics
The compound features a unique boron-containing tricyclic structure with diaza (two nitrogen atoms) and multiple double bonds. The presence of bromine and methoxy groups contributes to its reactivity and potential biological interactions.
Research indicates that compounds containing boron can interact with biological molecules in several ways:
- Enzyme Inhibition : Boron compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Antioxidant Activity : The unique structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.
- Anticancer Properties : Some studies suggest that similar compounds exhibit cytotoxic effects on cancer cell lines by inducing apoptosis or cell cycle arrest.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported that related boron-containing compounds showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Antimicrobial Properties
Another investigation highlighted the antimicrobial activity of boron compounds against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell walls and inhibition of protein synthesis .
Neuroprotective Effects
Preliminary research also explored the neuroprotective effects of boron-containing compounds in models of neurodegenerative diseases. These studies indicated potential benefits in reducing neuroinflammation and protecting neuronal cells from oxidative damage .
Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that This compound exhibited selective cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM. Further analysis revealed that the compound induced apoptosis through caspase activation and mitochondrial membrane potential disruption .
Case Study 2: Antimicrobial Activity
A series of tests conducted against Staphylococcus aureus and Escherichia coli showed that the compound had a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus and 32 µg/mL against E. coli. The mode of action was determined to involve disruption of bacterial membrane integrity .
Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
